molecular formula C16H15ClN2O3 B5748755 5-chloro-2-methoxy-N'-(2-phenylacetyl)benzohydrazide

5-chloro-2-methoxy-N'-(2-phenylacetyl)benzohydrazide

Cat. No.: B5748755
M. Wt: 318.75 g/mol
InChI Key: YYHKNLJMZIZZCE-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N’-(2-phenylacetyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, a methoxy group, and a phenylacetyl group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N’-(2-phenylacetyl)benzohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-phenylacetyl chloride.

    Formation of Benzohydrazide: The 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with hydrazine hydrate to form 5-chloro-2-methoxybenzohydrazide.

    Acylation: The 5-chloro-2-methoxybenzohydrazide is then acylated with 2-phenylacetyl chloride in the presence of a base such as pyridine to yield 5-chloro-2-methoxy-N’-(2-phenylacetyl)benzohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N’-(2-phenylacetyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines.

Major Products

    Oxidation: Products include oxides or hydroxylated derivatives.

    Reduction: Products include amines or hydrazines.

    Substitution: Products include substituted benzohydrazides with various functional groups.

Scientific Research Applications

5-chloro-2-methoxy-N’-(2-phenylacetyl)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N’-(2-phenylacetyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzymes or interfering with protein-protein interactions. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzohydrazide: Lacks the phenylacetyl group, making it less complex.

    2-methoxy-N’-(2-phenylacetyl)benzohydrazide: Lacks the chloro group, which may affect its reactivity and binding properties.

    5-chloro-2-methoxy-N’-(phenylacetyl)benzohydrazide: Similar structure but with variations in substituents.

Uniqueness

5-chloro-2-methoxy-N’-(2-phenylacetyl)benzohydrazide is unique due to the combination of its chloro, methoxy, and phenylacetyl groups, which confer specific chemical properties and potential biological activities. This combination makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N'-(2-phenylacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-8-7-12(17)10-13(14)16(21)19-18-15(20)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHKNLJMZIZZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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